3,3-dimethyl-4-(trifluoromethyl)piperidine
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Overview
Description
3,3-dimethyl-4-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles The presence of the trifluoromethyl group (-CF3) and the dimethyl groups on the piperidine ring imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-4-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the piperidine ring. This can be done using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2X) in the presence of a base and a catalyst .
Another approach involves the use of Suzuki–Miyaura coupling reactions, where a boron reagent is coupled with a halogenated piperidine derivative in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents, temperature, and pressure conditions are carefully controlled to maximize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-4-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, halogenated reagents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Scientific Research Applications
3,3-dimethyl-4-(trifluoromethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system. Its unique structure allows for the modulation of biological activity and pharmacokinetic properties.
Materials Science: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Agrochemicals: It is employed in the synthesis of agrochemicals, including herbicides and insecticides, where the trifluoromethyl group enhances the efficacy and environmental stability of the products.
Catalysis: The compound serves as a ligand or catalyst in various chemical reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound may act as an agonist or antagonist at neurotransmitter receptors, modulating signal transduction pathways and affecting neuronal activity. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing for improved bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)piperidine
- 3-(trifluoromethyl)piperidine
- 4,4-difluoropiperidine
Uniqueness
3,3-dimethyl-4-(trifluoromethyl)piperidine is unique due to the presence of both the trifluoromethyl group and the dimethyl groups on the piperidine ring. This combination of substituents imparts distinct chemical and physical properties, such as increased lipophilicity, metabolic stability, and reactivity. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity in various applications.
Properties
CAS No. |
1798883-85-8 |
---|---|
Molecular Formula |
C8H14F3N |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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